(2R)-Bicyclo[2.2.2]octane-2-carboxylic acid
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Overview
Description
(2R)-Bicyclo[222]octane-2-carboxylic acid is a bicyclic organic compound characterized by its unique structure, which includes a bicyclo[222]octane framework with a carboxylic acid functional group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-Bicyclo[2.2.2]octane-2-carboxylic acid can be achieved through several methods. One common approach involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method utilizes a tandem reaction that allows for the rapid formation of the bicyclic structure with excellent enantioselectivity and yields . The reaction is typically mediated by an organic base and conducted under mild and operationally simple conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-Bicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The compound can participate in substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(2R)-Bicyclo[2.2.2]octane-2-carboxylic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s stability and unique structure make it a useful probe in biological studies.
Industry: Used in the production of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-Bicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with molecular targets through its carboxylic acid group. This functional group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The bicyclic framework provides rigidity and stability, enhancing the compound’s effectiveness in these interactions.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane-1-carboxylates: These compounds share a similar bicyclic structure but differ in the position of the carboxylic acid group.
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: This compound has two carboxylic acid groups, providing different reactivity and applications.
Uniqueness
(2R)-Bicyclo[2.2.2]octane-2-carboxylic acid is unique due to its specific stereochemistry and the position of the carboxylic acid group. This configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
(2R)-Bicyclo[2.2.2]octane-2-carboxylic acid is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.
Structural Characteristics
The bicyclic structure of this compound contributes significantly to its biological activity. The rigid framework allows for specific interactions with various biological targets, such as enzymes and receptors. The presence of a carboxylic acid group (-COOH) enhances its ability to participate in hydrogen bonding and ionic interactions, which are crucial for binding to biological macromolecules.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Modulation : The compound can inhibit or activate specific enzymes, influencing metabolic pathways.
- Receptor Interaction : It may bind to various receptors, altering signaling pathways that affect physiological responses.
- Neuroprotective Effects : Some studies suggest that this compound exhibits neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Synthesis
The synthesis of this compound typically involves enantioselective methods to preserve its stereochemistry. Common synthetic routes include:
- Starting Materials : Utilizing bicyclic precursors such as 1,4-dimethylene cyclohexane.
- Catalytic Reactions : Employing transition metal catalysts for high-yield transformations.
- Functional Group Modifications : Introducing the carboxylic acid group through conventional esterification methods followed by hydrolysis.
Biological Studies and Case Examples
Several studies have investigated the biological activities of this compound and its derivatives:
Future Directions
The unique properties of this compound suggest several avenues for future research:
- Drug Development : Further exploration of its derivatives could lead to novel therapeutics targeting specific diseases.
- Mechanistic Studies : Detailed investigations into the molecular interactions at play could elucidate its mechanisms of action.
- Optimization of Synthesis : Developing more efficient synthetic routes may enhance accessibility for research and clinical applications.
Properties
IUPAC Name |
(2R)-bicyclo[2.2.2]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-9(11)8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2,(H,10,11)/t6?,7?,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNKGHXVHKCJNBW-KAVNDROISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1CC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2CCC1C[C@H]2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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